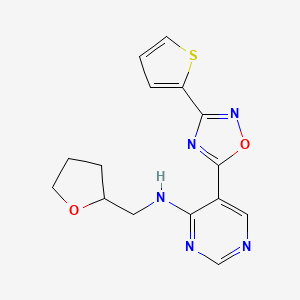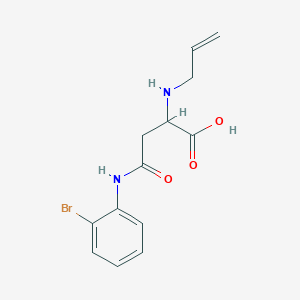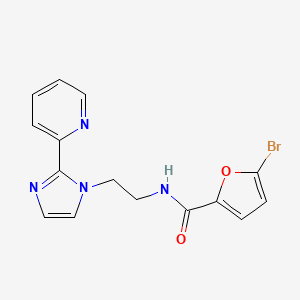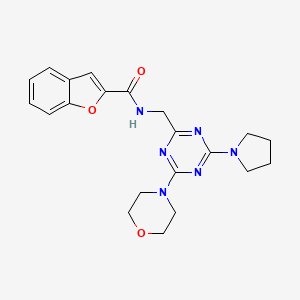methanone CAS No. 478041-07-5](/img/structure/B2791049.png)
[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 hours . This reaction yielded (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one in 92% yield .Molecular Structure Analysis
The structure of the compound was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound can react with excess hydroxylamine hydrochloride (2 mole equivalents) in dry ethanol to afford (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime in 86% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 358.357. More detailed properties like melting point, boiling point, density, and toxicity information can be found on ChemicalBook .Aplicaciones Científicas De Investigación
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol and 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanol. It has also been used as a catalyst in the synthesis of other compounds, such as 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]thiophene and 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]pyridine.
Mecanismo De Acción
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone is known to act as a ligand in many reactions. In particular, it has been used to bind to metal ions, such as copper, nickel, and zinc, to form coordination complexes. These complexes are then used in catalysis reactions, such as the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone are not well-understood. It is known to bind to metal ions, which could potentially affect the activity of enzymes or other proteins. It has also been shown to bind to DNA, which could affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone in lab experiments is its ability to form strong bonds with metal ions. This makes it a useful reagent for the synthesis of various compounds. However, it is important to note that this compound is not very water-soluble and can be toxic in large amounts.
Direcciones Futuras
There are many potential future directions for the use of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone. One potential direction is to use it as a catalyst in the synthesis of other compounds, such as pharmaceuticals. Additionally, it could be used to study the interactions between metal ions and proteins, which could lead to a better understanding of the biochemical and physiological effects of this compound. Finally, it could be used to study the effects of DNA binding, which could lead to a better understanding of gene expression.
Métodos De Síntesis
The synthesis method of 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone is relatively straightforward and involves the use of a few common organic reagents. The first step is to form the nitrophenyl group by reacting 4-nitrobenzaldehyde with sodium nitrite in aqueous acetic acid. This reaction yields 4-nitrophenylacetic acid, which is then reacted with ethylenediamine in an aqueous solution of sodium hydroxide. This reaction yields [5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanoneitro-1H-1,2,3-triazol-1-yl-2-naphthylmethanone.
Propiedades
IUPAC Name |
[5-methyl-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c1-13-19(20(25)16-7-6-14-4-2-3-5-15(14)12-16)21-22-23(13)17-8-10-18(11-9-17)24(26)27/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQHKCPFKSZLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)



![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)


![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)